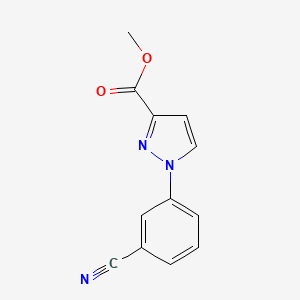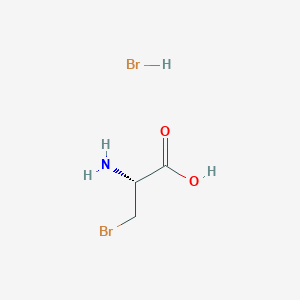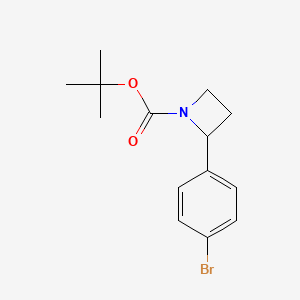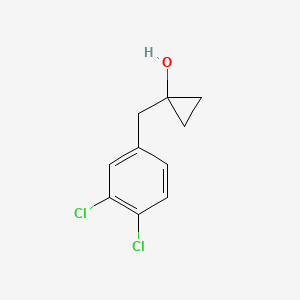![molecular formula C9H19ClNO3P B13503871 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18NO3P·HCl. This compound is known for its unique structure, which includes a piperidine ring substituted with a dimethylphosphoryl group and a carboxylic acid group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride involves several steps One common synthetic route includes the reaction of piperidine with dimethylphosphoryl chloride under controlled conditions to introduce the dimethylphosphoryl groupThe final product is then purified and converted to its hydrochloride salt form for stability and ease of handling .
Industrial production methods typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and facilitates the compound’s binding to its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-[(Dimethylphosphoryl)methyl]piperidine-4-carboxylic acid hydrochloride: This compound has a similar structure but with the carboxylic acid group at a different position on the piperidine ring.
Piperidine derivatives: Other piperidine-based compounds with different substituents can be compared in terms of their chemical properties and applications.
The uniqueness of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H19ClNO3P |
|---|---|
Poids moléculaire |
255.68 g/mol |
Nom IUPAC |
1-(dimethylphosphorylmethyl)piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H18NO3P.ClH/c1-14(2,13)7-10-5-3-4-8(6-10)9(11)12;/h8H,3-7H2,1-2H3,(H,11,12);1H |
Clé InChI |
HNUDKEMFIXFYHU-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)CN1CCCC(C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)
![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
amine hydrochloride](/img/structure/B13503830.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13503839.png)
![{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride](/img/structure/B13503853.png)
![Tert-butyl [2-(4-iodophenyl)ethyl]carbamate](/img/structure/B13503858.png)


![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)



![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)
